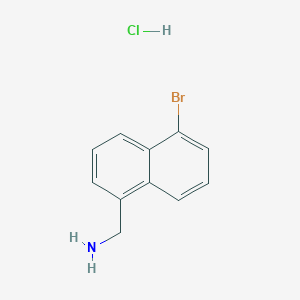

(5-bromonaphthalen-1-yl)methanamine Hydrochloride

Description

Contextualization of Naphthalene (B1677914) Derivatives in Organic Synthesis and Functional Materials Research

Naphthalene derivatives are a major class of organic compounds that are fundamental to numerous areas of chemistry, ranging from academic research to large-scale industrial applications. nbinno.com The core of these molecules is the naphthalene ring system, a fused bicyclic aromatic structure that provides a stable and adaptable scaffold. nbinno.com This structure can be chemically modified in many ways, leading to a wide variety of compounds with diverse chemical and physical properties. nbinno.com

In the field of organic synthesis, naphthalene-based molecules are frequently used as starting materials or as key intermediates. nbinno.comnih.gov Their aromatic nature allows them to undergo electrophilic aromatic substitution reactions, which is a standard method for introducing a wide range of functional groups onto the ring system. nbinno.comnih.gov The development of efficient and regioselective methods for synthesizing polysubstituted naphthalene derivatives remains an active area of research due to their wide-ranging applications. nih.gov The unique structure of naphthalene also makes it a valuable building block for creating aromatic compounds with specific optical and electronic properties, which are useful in materials science. nih.gov

Furthermore, naphthalene derivatives are of significant interest in the pharmaceutical and agrochemical industries. nih.gov The specific arrangement of functional groups on the naphthalene rings can greatly influence a compound's biological activity. nbinno.com Consequently, these derivatives are extensively explored in drug discovery and development. nbinno.comresearchgate.net They also find use in the creation of dyes, fluorescent probes, and organic electronic materials, owing to their conjugated π-electron systems that impart desirable optical and electronic characteristics. nbinno.com

Significance of Primary Arylmethylamines and Bromo-Substituted Aromatics as Synthetic Precursors

Primary arylmethylamines are a class of organic compounds that contain an amino group attached to a methyl group, which is in turn bonded to an aromatic ring. These compounds are highly valuable in organic synthesis and are key components in the production of many pharmaceuticals and agrochemicals. organic-chemistry.org One of the common methods for synthesizing primary arylmethylamines is through the reductive amination of aryl aldehydes; however, this method can be inefficient. acs.org More recent and efficient methods, such as the decarboxylative transamination of aromatic aldehydes, have been developed to produce a variety of arylmethylamines under mild conditions and with high yields. organic-chemistry.orgacs.orgacs.orgnih.gov This reaction is tolerant of a wide range of functional groups, making it a versatile tool for chemists. acs.org

Bromo-substituted aromatics, also known as aryl bromides, are another critical class of synthetic precursors. The bromine atom is an excellent leaving group in various chemical reactions, which makes these compounds extremely useful as intermediates. They are frequently used in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net Aryl halides are also essential for preparing Grignard reagents and for participating in nucleophilic aromatic substitution reactions. researchgate.net These reactions are fundamental in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and other specialized building blocks. researchgate.net The ability to introduce a bromine atom onto an aromatic ring, often through electrophilic bromination, provides a strategic handle for further molecular elaboration. organic-chemistry.orglibretexts.org

Research Landscape of (5-bromonaphthalen-1-yl)methanamine (B11872219) Hydrochloride as a Molecular Building Block

(5-bromonaphthalen-1-yl)methanamine Hydrochloride is a bifunctional molecular building block that combines the features of a naphthalene derivative, a primary arylmethylamine, and a bromo-substituted aromatic. Its significance in the research landscape stems from the strategic placement of two key functional groups—the aminomethyl group and the bromine atom—on the naphthalene scaffold. This dual functionality allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of complex, polysubstituted naphthalene derivatives.

The primary amine of the aminomethyl group serves as a nucleophile and a site for forming amides, imines, sulfonamides, and other nitrogen-containing functionalities. This is a common strategy for linking the naphthalene core to other molecular fragments or for introducing specific properties required in drug design or materials science. The hydrochloride salt form ensures that the amine is protonated, which can protect it during reactions at other parts of themolecule, and improves its solubility and stability for storage and handling.

Simultaneously, the bromine atom at the 5-position of the naphthalene ring acts as a versatile synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups. It can also be used in nucleophilic aromatic substitution reactions under specific conditions. acs.orgacs.org The presence of both the amine and the bromo group on the same naphthalene framework allows chemists to design synthetic routes where each functional group can be reacted independently, providing precise control over the final molecular architecture. This makes this compound a useful precursor for creating libraries of compounds for screening in drug discovery or for developing novel functional materials.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1049727-47-0 |

| Molecular Formula | C11H11BrClN |

| Molecular Weight | 272.57 g/mol |

| Synonyms | 1-(5-bromonaphthalen-1-yl)methanamine hydrochloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5-bromonaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN.ClH/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11;/h1-6H,7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHKOPVHLZPTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformational Chemistry of 5 Bromonaphthalen 1 Yl Methanamine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group, (-CH₂NH₂), attached to the naphthalene (B1677914) core is a key site for a variety of derivatization reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, which is fundamental for building diverse chemical scaffolds.

The primary amine of (5-bromonaphthalen-1-yl)methanamine (B11872219) can serve as a crucial building block in the synthesis of nitrogen-containing heterocycles. A notable example of such a transformation is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov

While specific examples utilizing (5-bromonaphthalen-1-yl)methanamine are not extensively documented, its structural analog, a β-arylethylamine, suggests its suitability for this type of transformation. The reaction mechanism initiates with the formation of an iminium ion from the condensation of the primary amine with a carbonyl compound. wikipedia.org Subsequent electrophilic attack by the electron-rich naphthalene ring onto the iminium ion leads to the formation of a new heterocyclic ring. The success of this cyclization depends on the nucleophilicity of the naphthalene ring, which is generally sufficient for this transformation. wikipedia.org This strategy is a powerful tool for constructing complex polycyclic frameworks found in many natural products and pharmacologically active compounds. researchgate.netmdpi.com

Table 1: Representative Conditions for Pictet-Spengler Reactions The following table presents generalized conditions for the Pictet-Spengler reaction with arylethylamine derivatives, illustrating the potential reaction parameters for (5-bromonaphthalen-1-yl)methanamine.

| Amine Substrate | Carbonyl Partner | Catalyst/Solvent | Temperature | Product Type |

| Tryptamine | Various Aldehydes | Trifluoroacetic Acid (TFA) | 70 °C | Tetrahydro-β-carboline |

| Phenylethylamine | Formaldehyde Dimethyl Acetal | Hydrochloric Acid (HCl) | Reflux | Tetrahydroisoquinoline |

| N-substituted Tryptamines | Benzaldehydes | Chiral Thiourea-Carboxylic Acid / Dichloromethane | Room Temp. | Chiral Tetrahydro-β-carboline |

The primary amine of (5-bromonaphthalen-1-yl)methanamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijacskros.com This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). wjpsonline.com

The formation of a Schiff base from (5-bromonaphthalen-1-yl)methanamine would typically be carried out by reacting the amine with a suitable aldehyde or ketone, often in a solvent that allows for the removal of water, such as ethanol (B145695) or methanol, sometimes with acid or base catalysis to facilitate the dehydration step. wjpsonline.com The resulting imines are valuable intermediates themselves, as the C=N bond can be hydrogenated to form secondary amines or be attacked by nucleophiles. The infrared (IR) spectrum of the resulting Schiff base would show a characteristic absorption band for the imine bond, typically in the range of 1595-1612 cm⁻¹. scirp.orgnih.gov

Table 2: General Conditions for Schiff Base Formation This table outlines typical conditions for the synthesis of Schiff bases from primary amines and carbonyl compounds.

| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | Conditions |

| Primary Aromatic Amine | Aromatic Aldehyde | Ethanol | Acetic Acid (catalytic) | Reflux |

| Primary Aliphatic Amine | Aliphatic Ketone | Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap |

| 2,3-Diaminonaphthalene | Pyrrole-2-carboxaldehyde | Methanol | None | Reflux |

The nitrogen atom of the primary amine in (5-bromonaphthalen-1-yl)methanamine is nucleophilic and can be readily alkylated or acylated.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form secondary or tertiary amines. wikipedia.org However, direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org More controlled methods, such as reductive amination or using alcohols as alkylating agents under catalytic "borrowing hydrogen" conditions, offer better selectivity for the desired secondary amine product. nih.govrsc.org

N-Acylation is the reaction of the amine with an acylating agent, like an acyl chloride or an acid anhydride, typically in the presence of a base, to form an amide. semanticscholar.orgresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. The base, such as triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrochloric acid byproduct generated when using acyl chlorides. semanticscholar.org This transformation is crucial for introducing various functional groups and for the synthesis of many biologically active molecules.

Table 3: Representative Conditions for N-Alkylation and N-Acylation The following table provides typical reaction conditions for the N-alkylation and N-acylation of primary amines.

| Reaction Type | Amine Substrate | Reagent | Base / Catalyst | Solvent | Product |

| N-Alkylation | Primary Amine | Alkyl Bromide | K₂CO₃ | Acetonitrile | Secondary/Tertiary Amine |

| N-Alkylation (Reductive) | Aromatic Amine | Primary Alcohol | [Ru]-complex / KOtBu | Toluene | Secondary Amine |

| N-Acylation | Amide with Pyridine Ring | Acyl Chloride | DIPEA | CH₂Cl₂ | Imide |

Reactivity of the Bromo-Substituent in Cross-Coupling Processes

The bromine atom at the C5 position of the naphthalene ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This reactivity is central to the use of (5-bromonaphthalen-1-yl)methanamine as a scaffold in medicinal chemistry and materials science.

Palladium catalysts are highly effective for activating the carbon-bromine bond, enabling a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction tolerates a wide range of functional groups and is widely used in the synthesis of biaryl compounds. nih.gov For a substrate like (5-bromonaphthalen-1-yl)methanamine, the Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the naphthalene core.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. acsgcipr.orgwikipedia.org It involves the coupling of an aryl halide with a primary or secondary amine. acsgcipr.org While the substrate already contains an amine, the bromo-substituent could potentially be coupled with a different amine, although intramolecular reactions or catalyst inhibition by the primary amine would need to be considered, possibly requiring protection of the aminomethyl group. Alternatively, if the amine on the coupling partner is desired, the bromo-substituent of (5-bromonaphthalen-1-yl)methanamine can react with various amines. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemrxiv.orgamazonaws.comlibretexts.org

Table 4: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction Name | Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Unprotected ortho-bromoanilines | Arylboronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C |

| Suzuki-Miyaura | 1-Bromo-2-naphthoates | Arylboronic acids | Pd(OAc)₂ / PQXphos | K₃PO₄ | Toluene | 105 °C (Microwave) |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 °C |

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-based methods for functionalizing aryl halides.

The Ullmann condensation is a classic copper-promoted reaction for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. libretexts.org The reaction typically involves coupling an aryl halide with an alcohol, amine, or thiol. libretexts.org Modern Ullmann-type reactions can be performed under milder conditions than the traditional high-temperature protocols, often using copper(I) salts as catalysts in the presence of a ligand such as L-proline or N,N'-dimethylethylenediamine. mdpi.com This would allow for the conversion of the bromo-substituent of (5-bromonaphthalen-1-yl)methanamine into an ether, a substituted amine, or a thioether.

Copper catalysts are also effective in cyanation reactions , converting aryl bromides to aryl nitriles using a cyanide source like sodium cyanide (NaCN) or copper(I) cyanide (CuCN). A notable advancement is the copper-catalyzed domino halogen exchange-cyanation, which allows for the efficient conversion of aryl bromides to nitriles under relatively mild conditions, avoiding stoichiometric amounts of copper cyanide. nih.gov

Table 5: Examples of Copper-Mediated Reactions with Aryl Bromides

| Reaction Type | Aryl Bromide | Reagent | Catalyst / Ligand | Base / Additive | Solvent | Temperature |

| Ullmann Amination | Bromo-substituted polymer | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 90 °C |

| Cyanation | Aryl Bromide | NaCN | CuI / N,N'-dimethylethylenediamine | KI | Toluene | 110 °C |

Nucleophilic Aromatic Substitution on the Bromo-Naphthalene System

The bromine atom attached to the naphthalene ring at the 5-position is a key handle for introducing a wide range of substituents through nucleophilic aromatic substitution reactions. While classical SNAr reactions on unactivated aryl halides are generally difficult, modern cross-coupling methodologies have revolutionized the construction of carbon-heteroatom and carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The Buchwald-Hartwig amination , for instance, provides a powerful method for the formation of new C-N bonds. nih.gov This reaction would involve the coupling of (5-bromonaphthalen-1-yl)methanamine (or a protected derivative) with a variety of amines in the presence of a palladium catalyst and a suitable ligand. A study on the palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes demonstrated the rapid and efficient synthesis of 1-aminonaphthalenes in good yields. nih.govresearchgate.net This methodology could potentially be applied to the target molecule, allowing for the introduction of secondary or tertiary amino groups at the 5-position.

Another significant palladium-catalyzed transformation is the Sonogashira coupling , which enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction would allow for the introduction of an alkynyl moiety at the 5-position of the naphthalene ring, a versatile functional group for further synthetic manipulations. The Sonogashira coupling is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Successful Sonogashira couplings have been reported on bromoindole systems, highlighting the feasibility of this reaction on heterocyclic and polycyclic aromatic bromides. researchgate.net

The Ullmann condensation offers a classical, copper-catalyzed alternative for the formation of C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications using various ligands have enabled these reactions to proceed under milder temperatures. nih.gov This reaction could be employed to couple (5-bromonaphthalen-1-yl)methanamine with amines, alcohols, or thiols to introduce new functionalities at the bromine-bearing position.

The following table summarizes these key nucleophilic aromatic substitution reactions applicable to the bromo-naphthalene system.

| Reaction | Catalyst/Reagent | Bond Formed | Potential Product from (5-bromonaphthalen-1-yl)methanamine |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | C-N | N-Aryl or N-Alkyl derivative at the 5-position |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkynyl) | 5-Alkynylnaphthalen-1-yl)methanamine derivative |

| Ullmann Condensation | Copper catalyst, Base | C-N, C-O, C-S | 5-Amino, 5-Oxy, or 5-Thioether derivative |

Transformations of the Naphthalene Ring System

The naphthalene core of (5-bromonaphthalen-1-yl)methanamine hydrochloride is also susceptible to a range of transformations, including electrophilic aromatic substitution and reduction of the aromatic system.

Electrophilic Aromatic Substitution on Substituted Naphthalenes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on substituted naphthalenes is governed by the electronic and steric effects of the existing substituents. wikipedia.org In the case of (5-bromonaphthalen-1-yl)methanamine, the directing effects of both the bromo and the aminomethyl groups must be considered.

The bromine atom is a deactivating, ortho-, para-directing group. The aminomethyl group, after protonation of the amine in acidic media (as in the hydrochloride salt), would act as a deactivating, meta-directing group. However, under non-acidic conditions, the free amine of the aminomethyl group is an activating, ortho-, para-directing group. The interplay of these directing effects will determine the position of substitution. For instance, in the nitration of naphthalene, the α-position is generally favored. nih.govyoutube.com However, the presence of substituents can alter this preference.

Friedel-Crafts acylation is another important SEAr reaction that introduces an acyl group onto the aromatic ring. nih.gov The reaction typically employs a Lewis acid catalyst. The regioselectivity would again depend on the directing effects of the bromo and aminomethyl substituents.

The following table outlines potential electrophilic aromatic substitution reactions and the likely substitution patterns based on general principles.

| Reaction | Reagents | Potential Product | Controlling Factors |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | Nitro-substituted derivative | Directing effects of bromo and aminomethyl/ammonium groups |

| Halogenation | Br2 or Cl2, Lewis Acid | Halo-substituted derivative | Directing effects of bromo and aminomethyl/ammonium groups |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis Acid | Acyl-substituted derivative | Directing effects of bromo and aminomethyl/ammonium groups |

Hydrogenation and Reduction Strategies for the Aromatic Core

The naphthalene ring system can be partially or fully reduced to yield dihydronaphthalene, tetralin, or decalin derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

The Birch reduction , which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgbyjus.com The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic nature of the substituents. masterorganicchemistry.com Electron-donating groups generally direct the reduction to the unsubstituted ring, while electron-withdrawing groups favor reduction of the substituted ring.

Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel on a solid support (e.g., carbon) is a common method for the complete saturation of the aromatic system. nih.govnih.gov The reaction conditions (temperature, pressure, catalyst) can be tuned to achieve selective reduction of one of the naphthalene rings. For instance, dearomative 1,4-difunctionalization of naphthalenes has been achieved via palladium-catalyzed tandem Heck/Suzuki coupling reactions. nih.govnih.gov

| Reduction Method | Reagents | Typical Product |

|---|---|---|

| Birch Reduction | Na or Li, liquid NH3, ROH | Dihydronaphthalene derivative |

| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Ni | Tetralin or Decalin derivative |

Iv. Computational and Theoretical Investigations of 5 Bromonaphthalen 1 Yl Methanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Molecular Orbital Analysis and Charge Distribution

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the (5-bromonaphthalen-1-yl)methanamine (B11872219) Hydrochloride molecule is not present in the current body of scientific literature.

Conformation Analysis and Potential Energy Surfaces

There are no published studies on the conformational analysis or the potential energy surfaces of (5-bromonaphthalen-1-yl)methanamine Hydrochloride. This type of analysis is crucial for understanding the molecule's flexibility, preferred shapes, and the energy barriers between different conformations.

Reaction Mechanism Studies and Transition State Analysis

No literature is available that investigates the reaction mechanisms involving this compound or provides analysis of its transition states in chemical reactions.

Prediction of Spectroscopic Signatures from First Principles

While experimental spectroscopic data may exist, there are no available studies that use first-principles calculations to predict the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) of this compound.

Solvent Effects on Reactivity and Conformation through Implicit and Explicit Models

There is a lack of research on how different solvents might affect the reactivity and conformational preferences of this compound, which would typically be investigated using implicit or explicit solvent models in computational chemistry.

V. 5 Bromonaphthalen 1 Yl Methanamine Hydrochloride As a Synthetic Precursor and Building Block

Design and Synthesis of Advanced Naphthalene-Based Heterocycles and Complex Scaffolds

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry and materials science, and its incorporation into heterocyclic systems often imparts valuable biological and photophysical properties. ekb.egnih.gov (5-bromonaphthalen-1-yl)methanamine (B11872219) hydrochloride provides two reactive sites—the methanamine group and the bromo group—that can be utilized to build fused or appended heterocyclic rings.

The primary amine of the methanamine moiety is a potent nucleophile, enabling the construction of nitrogen-containing heterocycles through condensation reactions. For instance, it can react with 1,3-dicarbonyl compounds to form substituted pyrroles or with α-haloketones in variations of the Hantzsch pyridine (B92270) synthesis. Subsequent intramolecular reactions, often leveraging the bromo group via transition-metal-catalyzed cross-coupling, can lead to the formation of rigid, polycyclic, and complex scaffolds. This dual functionality allows for a programmed approach to synthesis, where one group is reacted first, followed by the transformation of the second, enabling the creation of intricate molecular designs that would be challenging to access through other means. nih.govrsc.org

Modern synthetic strategies, including transition metal-free pathways and tandem reactions, have been developed for creating complex heterosteroidal compounds and other naphthalene-hybrids from analogous amino-naphthalene precursors. mdpi.comjmchemsci.com These methodologies highlight the utility of the amino group in cyclization cascades to rapidly build molecular complexity. The bromo group on the (5-bromonaphthalen-1-yl)methanamine hydrochloride molecule offers a strategic position for further elaboration using powerful C-C and C-N bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings, to append other aromatic or heterocyclic units. mdpi.comresearchgate.netresearchgate.net

Table 1: Potential Heterocyclic Systems from (5-bromonaphthalen-1-yl)methanamine

| Heterocycle Class | Synthetic Strategy Example | Key Reaction |

|---|---|---|

| Naphtho nih.govthieme-connect.compyrroles | Reaction of the amine with a 1,4-dicarbonyl compound. | Paal-Knorr Synthesis |

| Naphtho nih.govthieme-connect.comdiazepines | Condensation with a β-diketone followed by cyclization. | Condensation/Cyclization |

| Fused Isoquinolines | Intramolecular Heck reaction after N-alkenylation. | Heck Coupling |

Role in the Construction of Macrocycles and Supramolecular Architectures

Macrocycles and supramolecular assemblies are at the forefront of modern chemistry, with applications in molecular recognition, transport, and catalysis. The defined geometry and bifunctionality of (5-bromonaphthalen-1-yl)methanamine make it an excellent building block for such systems. The naphthalene unit itself provides a rigid, planar segment that can direct the assembly of larger structures through π-π stacking interactions. researchgate.net

The amine and bromo groups can be employed in cyclization reactions to form macrocycles. For example, high-dilution condensation of the amine with a dicarboxylic acid chloride, followed by an intramolecular coupling of the bromo-substituents, can yield novel macrocyclic polyamides. Naphthalene-containing macrocycles have been synthesized and used in the templated construction of pseudorotaxanes and other interlocked molecules. nih.govrsc.org

In supramolecular chemistry, the focus is on self-assembly driven by non-covalent interactions. Molecules derived from (5-bromonaphthalen-1-yl)methanamine can be designed to self-assemble into ordered structures. For instance, conversion of the amine to an amide or imide introduces hydrogen-bonding capabilities, which, in concert with π-π stacking from the naphthalene core, can drive the formation of supramolecular polymers, gels, or nanotubes. thieme-connect.comnih.gov Naphthalene diimides (NDIs), which can be conceptually derived from aminonaphthalenes, are well-known building blocks for functional supramolecular materials and host-guest complexes. acs.org

Table 2: Applications in Macrocyclic and Supramolecular Chemistry

| Architecture | Role of (5-bromonaphthalen-1-yl)methanamine | Driving Interactions |

|---|---|---|

| Macrocycles | Bifunctional monomer for ring-closing reactions. | Covalent Bonding |

| nih.govPseudorotaxanes | Precursor for the macrocyclic "wheel" component. | Metal Templation, π-π Stacking |

| Supramolecular Polymers | Monomer unit for self-assembly. | Hydrogen Bonding, π-π Stacking |

Applications in Catalyst Ligand Development and Coordination Chemistry

The design of ligands is central to the advancement of coordination chemistry and homogeneous catalysis. The rigid naphthalene backbone is an advantageous feature in ligand design, as it can create a well-defined and pre-organized coordination sphere around a metal center. This compound serves as a versatile scaffold for the synthesis of novel ligands.

The methanamine group is a convenient starting point for introducing various donor atoms. It can be readily converted into Schiff bases, amides, or secondary/tertiary amines bearing additional coordinating moieties such as pyridyl, phosphino, or carboxylate groups. For example, condensation with pyridine-2-carbaldehyde yields a bidentate N,N'-ligand. mdpi.com The bromo-substituent provides a second site for modification, allowing for the synthesis of tridentate or "pincer" ligands through reactions like ortho-lithiation followed by quenching with an electrophile, or through cross-coupling reactions.

Naphthalene-based ligands have been successfully used to form coordination polymers and discrete metal complexes with interesting structural, magnetic, and biological properties. nih.govmdpi.comnih.govrsc.orgrsc.org The ability to tune the electronic and steric properties of the ligand by modifying both the amine and bromo positions makes this precursor particularly valuable for developing tailored catalysts for specific chemical transformations.

Table 3: Examples of Ligand Synthesis and Coordination

| Ligand Type | Synthetic Transformation | Potential Metal Partners |

|---|---|---|

| Schiff Base Ligands | Condensation of the amine with an aldehyde/ketone. | Cu(II), Co(II), Zn(II) |

| Amido-Phosphine Ligands | N-acylation followed by phosphine (B1218219) introduction at the bromo-position. | Pd(II), Pt(II), Rh(I) |

| Pincer Ligands | Ortho-functionalization and reaction at the amine. | Fe(II), Ni(II), Pd(II) |

Integration into Polymer and Materials Science Research as a Monomer or Functional Unit

In materials science, naphthalene-based polymers are of significant interest for applications in organic electronics, gas storage, and catalysis due to their thermal stability, porosity, and electronic properties. nih.gov this compound is a prime candidate for use as a monomer or functional unit in the synthesis of advanced polymers.

The presence of the bromine atom allows for its direct use in cross-coupling polymerization reactions. For example, Suzuki or Stille polycondensation with an appropriate di-boronic ester or di-stannane comonomer can produce fully conjugated polymers where the naphthalene unit is part of the polymer backbone. Such polymers are investigated for their potential as semiconductors in organic field-effect transistors (OFETs) or as light-emitting materials in organic light-emitting diodes (OLEDs).

Alternatively, the amine functionality enables its participation in step-growth polymerizations. Reaction with diacyl chlorides or dianhydrides can yield polyamides and polyimides, respectively. These materials are often characterized by high thermal stability and excellent mechanical properties. The bifunctional nature of the molecule also allows for the synthesis of porous organic polymers (POPs) or polymers of intrinsic microporosity (PIMs), where the rigid naphthalene unit helps to create permanent void space within the material, making them suitable for gas adsorption and separation. mdpi.combeilstein-journals.org

Table 4: Polymer Synthesis Utilizing (5-bromonaphthalen-1-yl)methanamine

| Polymer Type | Polymerization Method | Role of Monomer | Resulting Property |

|---|---|---|---|

| Conjugated Polymers | Suzuki or Stille Polycondensation | Monomer (via -Br group) | Semiconducting/Emissive |

| Polyamides/Polyimides | Step-Growth Polymerization | Monomer (via -NH2 group) | High Thermal Stability |

| Porous Organic Polymers | Friedel-Crafts Crosslinking | Functional Building Block | High Surface Area, Porosity |

Vi. Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Spectroscopic Techniques for Complex Structure Confirmation

Spectroscopic methods provide detailed information about a molecule's atomic and electronic structure. For a substituted naphthalene (B1677914) derivative, these techniques are essential to confirm the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, complex substitution patterns, such as in (5-bromonaphthalen-1-yl)methanamine (B11872219) hydrochloride, often lead to overlapping signals in the aromatic region that are difficult to assign definitively. tandfonline.com

To overcome this, two-dimensional (2D) NMR experiments are employed. These techniques plot spectra on two axes, revealing correlations between different nuclei and providing a clear picture of the molecular framework. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would reveal the connectivity of the protons on the naphthalene ring, helping to trace the sequence of the six aromatic protons and distinguish them from the methylene (B1212753) (-CH₂) and amine (-NH₃⁺) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over two or three bonds (long-range coupling). sdsu.edu For instance, the protons of the aminomethyl group (-CH₂NH₃⁺) would show a correlation to the C1 carbon of the naphthalene ring, confirming the position of this substituent. Likewise, long-range couplings from the remaining aromatic protons to the brominated C5 carbon (which has no attached proton and is thus invisible in HSQC) would help to confirm its position. tandfonline.com

By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the 1,5-substitution pattern (regiochemistry) of the naphthalene core.

Table 1: Illustrative 2D NMR Correlations for Structural Assignment

| Technique | Correlated Nuclei | Information Gained for (5-bromonaphthalen-1-yl)methanamine Hydrochloride |

| COSY | ¹H – ¹H | Shows coupling between adjacent aromatic protons (e.g., H2-H3, H3-H4, H6-H7, H7-H8), confirming their sequence on the two rings. |

| HSQC | ¹H – ¹³C (1-bond) | Directly links each aromatic and methylene proton to its attached carbon atom, aiding in ¹³C spectral assignment. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms substituent positions. For example, the methylene protons (on C1's substituent) would show correlations to C1 and C2 of the naphthalene ring. Aromatic protons H4 and H6 would show correlations to the brominated C5. |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition, serving as a primary method for confirming its molecular formula. tandfonline.com

For this compound, HRMS would provide the exact mass of the protonated molecule [(M+H)⁺]. A key feature would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, analysis of the fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides structural information. In MS/MS, the parent ion is isolated and fragmented to produce daughter ions. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond between the methylene group and the naphthalene ring can break, leading to the formation of a stable tropylium-like or benzylic cation. libretexts.orgyoutube.com

Loss of HBr: Elimination of hydrogen bromide is another potential fragmentation pathway for brominated aromatic compounds.

Loss of the aminomethyl group: Cleavage of the C-C bond alpha to the amine can result in the loss of a CH₂NH₂ radical, with the charge retained on the bromonaphthalene fragment. libretexts.org

Table 2: Expected HRMS Data for the (5-bromonaphthalen-1-yl)methanamine Cation

| Attribute | Expected Value/Observation | Significance |

| Molecular Formula | C₁₁H₁₁Br N⁺ | Cation of the amine |

| Calculated Exact Mass | 248.0075 (for ⁷⁹Br isotope) | Confirms elemental composition |

| 250.0054 (for ⁸¹Br isotope) | ||

| Isotopic Pattern | Two peaks at ~m/z 248 and 250 | Confirms the presence of one bromine atom |

| Key Fragment Ion | m/z 205/207 | Corresponding to the bromonaphthyl fragment after loss of the aminomethyl group. |

| Key Fragment Ion | m/z 127 | Corresponding to the naphthyl fragment after loss of Br. |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise position of every atom can be determined. mdpi.com

For this compound, this technique would provide unequivocal confirmation of:

Connectivity: It would visually confirm the bonding arrangement, proving the 1,5-substitution pattern on the naphthalene ring. acs.org

Conformation: The analysis would reveal the preferred orientation of the aminomethyl group relative to the naphthalene plane. mdpi.com

Intermolecular Interactions: It would show how the molecules pack in the crystal lattice, including details of the ionic interaction between the ammonium (B1175870) cation (-NH₃⁺) and the chloride anion (Cl⁻), as well as any hydrogen bonding or π-stacking interactions between naphthalene rings. researchgate.net

Since the molecule is achiral, the concept of "absolute stereochemistry" does not apply. However, for chiral analogs, X-ray crystallography is the definitive method for assigning the absolute configuration (R/S) of stereocenters.

Chromatographic Techniques for Separation and Purity Profiling in Research

Chromatography is essential for separating a compound from impurities and byproducts that may arise during its synthesis. Purity assessment is a critical component of chemical research, ensuring that observed properties are due to the target compound and not contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection power of mass spectrometry. nih.govjfda-online.com It is the primary tool for identifying and quantifying non-volatile or thermally unstable impurities in pharmaceutical and research compounds. nih.govuu.nl

An HPLC method would be developed to separate this compound from potential impurities. The eluent from the HPLC column is then fed directly into the mass spectrometer, which provides mass information for each separated peak. This allows for the tentative identification of impurities based on their molecular weight, even when they are present at very low levels.

Potential process-related impurities that could be identified by LC-MS include:

Isomeric Byproducts: Synthesis might produce other isomers, such as (4-bromonaphthalen-1-yl)methanamine or (8-bromonaphthalen-1-yl)methanamine. These would have the same molecular weight but would typically be separated by the HPLC column.

Starting Materials: Unreacted starting materials like 1,5-dibromonaphthalene (B1630475) or precursors.

Over-reacted or Under-reacted Products: For example, diamino- or di-brominated species.

Degradation Products: Compounds formed by decomposition of the product under certain conditions.

Table 3: Potential Process-Related Impurities Detectable by LC-MS

| Potential Impurity | Molecular Formula | Monoisotopic Mass ( g/mol ) | Rationale for Presence |

| 1,5-Dibromonaphthalene | C₁₀H₆Br₂ | 283.88 | Unreacted starting material |

| (Bromonaphthalen-1-yl)methanol | C₁₁H₉BrO | 235.98 | Precursor or hydrolysis byproduct |

| Naphthalen-1-ylmethanamine | C₁₁H₁₁N | 157.09 | Debrominated byproduct |

| Isomeric (bromonaphthalen-1-yl)methanamines | C₁₁H₁₀BrN | 247.00 | Isomeric byproduct of synthesis |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile organic compounds (VOCs). researchgate.net In the context of synthesizing this compound, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is primarily used to identify and quantify residual solvents. shimadzu.comperkinelmer.com

Organic solvents are used in virtually every step of a chemical synthesis, from the reaction itself to extraction, purification (e.g., crystallization or column chromatography), and final product handling. Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical products due to their potential toxicity. s4science.atthermofisher.com Headspace GC is a common technique where the vapor above the sample is injected, which is ideal for analyzing trace solvents in a solid matrix.

Common solvents that might be detected by GC analysis include:

Reaction Solvents: e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).

Extraction Solvents: e.g., Dichloromethane, Ethyl acetate.

Purification/Crystallization Solvents: e.g., Methanol, Ethanol (B145695), Isopropanol, Hexane.

By quantifying the levels of these solvents, researchers can ensure the purity of the compound and optimize purification processes to reduce them to acceptable levels.

Quantitative Analytical Methods in Synthetic Yield and Reaction Monitoring Research

In the synthesis of this compound, the precise quantification of product yield and the real-time monitoring of the reaction progress are critical for process optimization and ensuring the purity of the final compound. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard, providing detailed quantitative data throughout the synthetic process. pharmtech.comresearchgate.net

Below is a representative table of HPLC parameters that could be adapted for the analysis of this compound, based on methods developed for structurally related naphthalene derivatives. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Quantitative Analysis

| Parameter | Specification |

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M KH₂PO₄ Buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) |

| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | Photodiode Array (PDA) at 230 nm |

| Column Temperature | Ambient or Controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

For reaction monitoring, particularly for the common synthetic route of reductive amination of 5-bromo-1-naphthaldehyde, ¹H NMR spectroscopy is an exceptionally powerful tool. scienceopen.combris.ac.uk This technique allows for the direct observation of the consumption of reactants and the formation of products in the reaction mixture over time, without the need for sample isolation. pharmtech.comresearchgate.net The progress of the reductive amination can be tracked by monitoring the characteristic signals of the key functional groups involved in the transformation. researchgate.net

The key transformations that can be monitored via ¹H NMR include:

Consumption of the Aldehyde: Disappearance of the aldehyde proton signal (-CHO) from 5-bromo-1-naphthaldehyde.

Formation of the Imine Intermediate: Appearance and subsequent disappearance of the imine proton signal (-CH=N-).

Formation of the Amine Product: Appearance of the aminomethyl protons (-CH₂-NH₂) of (5-bromonaphthalen-1-yl)methanamine.

The following table provides hypothetical ¹H NMR data illustrating how spectral changes correspond to the reaction progress.

Table 2: Representative ¹H NMR Signals for Monitoring Reductive Amination

| Compound / Intermediate | Functional Group | Representative Chemical Shift (δ, ppm) | Signal Change During Reaction |

| 5-bromo-1-naphthaldehyde (Starting Material) | Aldehyde (-CHO) | ~10.2 | Integral decreases |

| N-((5-bromonaphthalen-1-yl)methylene)amine (Imine Intermediate) | Imine (-CH=N-) | ~8.5 - 8.9 | Integral appears, then decreases |

| (5-bromonaphthalen-1-yl)methanamine (Product) | Aminomethyl (-CH₂-NH₂) | ~4.3 - 4.8 | Integral increases |

By acquiring NMR spectra at regular intervals, a kinetic profile of the reaction can be constructed. nih.gov The relative integration of the signals corresponding to the starting material and the product allows for the calculation of the percentage conversion at any given time point. This real-time data is invaluable for determining the reaction endpoint, identifying the formation of any significant by-products, and optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize the synthetic yield. researchgate.net Other advanced methods, such as online mass spectrometry, can also be employed to track reaction intermediates and products in real time. nih.gov The complementary use of chromatographic and spectroscopic methods provides a comprehensive quantitative understanding of the synthesis of this compound, from initial reaction kinetics to final product purity and yield.

Vii. Future Directions and Emerging Research Frontiers for 5 Bromonaphthalen 1 Yl Methanamine Hydrochloride

Exploration of Untapped Synthetic Potential and Novel Reaction Pathways

The synthetic utility of (5-bromonaphthalen-1-yl)methanamine (B11872219) hydrochloride has yet to be fully realized. The presence of distinct reactive sites—the bromine atom, the primary amine, and the aromatic naphthalene (B1677914) core—opens up a wide array of possibilities for novel chemical transformations. Future research should focus on leveraging these sites to construct complex molecular frameworks.

One promising area is the development of novel palladium-catalyzed cross-coupling reactions. The bromo-substituent at the C5 position is an ideal handle for introducing a variety of functional groups, including aryl, alkyl, and alkyne moieties, through well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The exploration of these reactions with (5-bromonaphthalen-1-yl)methanamine hydrochloride as a substrate could lead to a diverse library of derivatives with tailored electronic and steric properties.

Furthermore, the primary amine functionality can serve as a nucleophile in a range of reactions. For instance, it can be readily acylated, alkylated, or used in the formation of imines and Schiff bases. These reactions can be employed to append new functionalities or to link the naphthalene core to other molecular scaffolds, including polymers and biomolecules. The development of one-pot or tandem reactions that involve both the bromo and amine groups could lead to efficient and atom-economical synthetic routes to complex molecules.

A potential area for exploration is the use of this compound in multicomponent reactions. These reactions, which involve the simultaneous combination of three or more reactants in a single synthetic operation, offer a powerful tool for the rapid generation of molecular diversity. The primary amine group could participate in reactions such as the Ugi or Passerini reactions, leading to the synthesis of peptidomimetics and other complex structures.

| Potential Reaction Pathway | Reagents and Conditions | Expected Product Class |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-naphthalen-1-yl)methanamine derivatives |

| Sonogashira Cross-Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-naphthalen-1-yl)methanamine derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-substituted-(5-aminonaphthalen-1-yl)methanamine derivatives |

| Reductive Amination | Aldehyde or ketone, reducing agent | N-alkylated-(5-bromonaphthalen-1-yl)methanamine derivatives |

| Ugi Multicomponent Reaction | Aldehyde, isocyanide, carboxylic acid | α-Acylamino carboxamide derivatives |

Advanced Functionalization Strategies for Complex Molecular Architectures

Beyond the direct modification of the existing functional groups, advanced functionalization strategies can be employed to create more intricate and sophisticated molecular architectures. These strategies could involve the selective functionalization of the naphthalene ring at positions other than C1 and C5.

For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce additional functional groups onto the naphthalene core. The directing effects of the existing bromo and aminomethyl substituents would need to be carefully considered to achieve regioselectivity. Subsequent manipulation of these newly introduced groups would provide access to a wider range of polysubstituted naphthalene derivatives.

Another promising avenue is the use of C-H activation/functionalization reactions. This cutting-edge synthetic methodology allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. The application of C-H activation techniques to this compound could enable the selective functionalization of specific positions on the naphthalene ring, leading to novel and otherwise difficult-to-access molecular structures.

The development of supramolecular structures based on this compound derivatives is another exciting research direction. The naphthalene core can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. By carefully designing the substituents on the naphthalene ring and the amine nitrogen, it should be possible to control the self-assembly of these molecules into well-defined supramolecular architectures, such as nanotubes, vesicles, or gels. These materials could find applications in areas such as drug delivery, sensing, and catalysis. The introduction of naphthalene into polymer structures has been shown to enhance porosity and adsorption behavior. nih.gov

Theoretical Insights Guiding Experimental Design and Discovery

Computational chemistry and theoretical modeling can play a pivotal role in guiding the experimental exploration of this compound and its derivatives. Density functional theory (DFT) calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures.

For example, DFT calculations can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring, helping to guide the design of synthetic strategies for obtaining specific isomers. Similarly, theoretical calculations can be used to model the transition states of potential reaction pathways, providing insights into reaction mechanisms and helping to optimize reaction conditions.

Furthermore, computational methods can be used to predict the photophysical properties of novel derivatives, such as their absorption and emission spectra. This information would be invaluable for the design of new fluorescent probes and materials for optoelectronic applications. Theoretical studies can also be used to investigate the intermolecular interactions that govern the self-assembly of these molecules, aiding in the design of novel supramolecular materials with desired properties. The use of computational tools can help in understanding intermolecular interactions that may lead to fluorescence quenching in naphthalene-based systems. nih.gov

| Theoretical Method | Application in Research | Potential Insights |

| Density Functional Theory (DFT) | Prediction of reaction regioselectivity | Guidance for synthetic planning |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra | Design of fluorescent materials |

| Molecular Dynamics (MD) Simulations | Modeling of self-assembly processes | Understanding supramolecular architecture formation |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Rational design of crystal packing |

Interdisciplinary Research Opportunities for Naphthalene-Amine Systems in Advanced Chemical Applications

The unique combination of a rigid, aromatic naphthalene core and a flexible, reactive amine group makes this compound and its derivatives attractive building blocks for a wide range of interdisciplinary applications.

In materials science, these compounds could be used as monomers for the synthesis of novel polymers with interesting thermal, mechanical, and electronic properties. For example, polymers incorporating the bromonaphthalene moiety could exhibit enhanced flame retardancy or could be used as precursors for carbon-rich materials. The amine functionality could be used to crosslink polymer chains or to introduce specific functionalities, such as chirality or catalytic activity. Naphthalene-based porous polymers have shown promise for applications such as CO2 capture and heavy metal adsorption. nih.gov

In the field of medicinal chemistry, the naphthalene scaffold is a common feature in many biologically active compounds. The derivatization of this compound could lead to the discovery of new therapeutic agents. For instance, the introduction of appropriate functional groups could lead to compounds with affinity for specific biological targets, such as enzymes or receptors.

Furthermore, the fluorescent properties of some naphthalene derivatives suggest that these compounds could be developed as sensors for the detection of specific analytes. The amine group could be modified to include a receptor unit that selectively binds to a target molecule, leading to a change in the fluorescence properties of the naphthalene core.

The interdisciplinary nature of these research opportunities highlights the broad potential of this compound as a versatile building block for the development of new technologies and materials that can address challenges in a variety of fields.

Q & A

Q. How can researchers optimize the synthesis of (5-bromonaphthalen-1-yl)methanamine Hydrochloride to improve yield and purity?

Methodological Answer:

- Intermediate Utilization : Start with a brominated naphthalene ketone precursor. Convert it to an imine intermediate using methanamine under controlled pH (e.g., acetic acid catalysis).

- Reduction Strategy : Employ stereoselective reduction methods, such as catalytic hydrogenation (e.g., PtO₂ in ethanol under H₂ pressure), to achieve high enantiomeric purity .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the hydrochloride salt. Monitor purity via HPLC (>98% purity threshold) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–8.5 ppm for naphthalene protons) and methanamine CH₂NH₂ signals (δ 3.5–4.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ (exact mass: ~255.99 for C₁₁H₁₂BrN·HCl) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2% threshold).

- Elemental Analysis : Match calculated vs. observed C/H/N/Br/Cl percentages .

Q. What solvents and storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Avoid halogenated solvents (e.g., CHCl₃) due to potential reactivity .

- Storage : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Desiccate to prevent hydrolysis of the amine hydrochloride .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing derivatives of this compound be addressed?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce enantioselectivity in prochiral intermediates .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via selective acylation of one enantiomer .

- X-ray Crystallography : Confirm absolute configuration of derivatives using single-crystal diffraction (e.g., synchrotron sources for heavy atoms like Br) .

Q. What computational approaches are effective for predicting the pharmacological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and redox stability .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., monoamine oxidases or GPCRs). Validate with MD simulations (NAMD/GROMACS) .

- ADME Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and metabolic pathways .

Q. What in vitro/in vivo models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against MAO-A/MAO-B using fluorometric assays (kynuramine substrate) .

- Cellular Uptake : Radiolabeled compound (³H/¹⁴C) in HEK293 cells to assess transport kinetics .

- In Vivo Models :

- Rodent Pharmacokinetics : Administer intravenously (1–5 mg/kg) to assess plasma half-life (LC-MS/MS quantification).

- Neurobehavioral Studies : Use forced swim test (FST) in mice to probe antidepressant-like effects, referencing sertraline as a positive control .

Safety and Compliance

Q. How should researchers handle waste containing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.